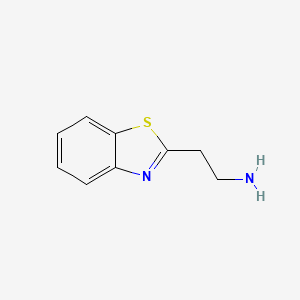

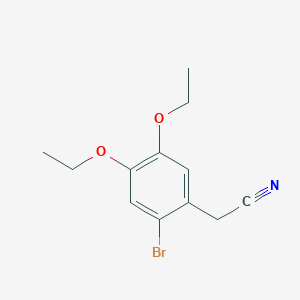

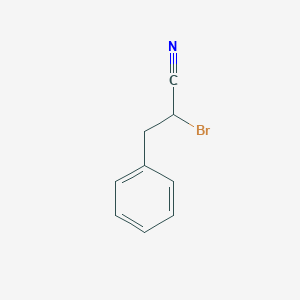

![molecular formula C13H17NO2 B1276241 1-[4-(4-羟基哌啶-1-基)苯基]乙-1-酮 CAS No. 10342-87-7](/img/structure/B1276241.png)

1-[4-(4-羟基哌啶-1-基)苯基]乙-1-酮

描述

The compound "1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one" is a chemical entity that appears to be related to the family of hydroxypiperidines, which are known for their presence in various synthetic and medicinal chemistry applications. The papers provided discuss various aspects of hydroxypiperidine derivatives, including their synthesis, crystal structures, and potential applications in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of hydroxypiperidine derivatives can be achieved through different methods. One approach involves the Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones, which allows for the diastereoselective preparation of 4-hydroxypiperidin-2-ones . This method can be used in conjunction with proline-catalyzed asymmetric Mannich reactions to synthesize more complex piperidin-2-ones and hydroxylated piperidines. Another synthetic route described involves the reaction of (4-hydroxypiperidin-1-yl)tetrafluorochalcones with phenylhydrazine, leading to the formation of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates, which are useful as monomers for fluorescent films . Additionally, electrochemical oxidation has been used to synthesize new phenylpiperazine derivatives from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, showcasing an environmentally friendly and reagent-less method .

Molecular Structure Analysis

The molecular structure of hydroxypiperidine derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the crystal structure of a compound containing a 4-hydroxypiperidin-1-yl moiety has been determined, revealing dihedral angles between the benzene ring and the piperidine rings and the presence of intermolecular hydrogen bonds that form chains in the crystal . Another study reported the crystal structure of a triazoloquinazolinone derivative with a 4-methylpiperidin-1-yl group, which was confirmed by X-ray diffraction and further analyzed using DFT calculations .

Chemical Reactions Analysis

The hydroxypiperidine moiety can participate in various chemical reactions. For example, the aforementioned electrochemical synthesis involves a Michael type addition reaction where a quinone-imine derived from the oxidation of a hydroxypiperidine compound reacts with arylsulfinic acids to yield new phenylpiperazine derivatives . The reactivity of these compounds can be exploited in the design of new materials and bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxypiperidine derivatives vary depending on their specific structure and substituents. Some derivatives, such as those derived from hydroquinone or methylhydroquinone, exhibit semicrystalline properties and short-term thermostability up to 310°C, while others derived from phenylhydroquinone are amorphous with thermostability up to 360°C . The presence of hydroxyl groups and other functional groups in these compounds can lead to the formation of hydrogen-bonded structures, as seen in various crystallographic studies . These properties are crucial for their potential applications in materials science and medicinal chemistry.

科学研究应用

合成和生物应用

- 合成技术:该化合物采用多种方法合成,包括与冰醋酸和熔融 ZnCl2 回流或与对甲氧基苯甲醛缩合。此过程导致形成具有潜在抗菌活性的化合物 (Sherekar、Kakade 和 Padole,2021).

- 在聚合物制备中的应用:它的衍生物用于荧光薄膜的合成,特别是在与丙烯酰氯反应时,突出了其在材料科学中的重要性 (Soboleva、Orlova 和 Shelkovnikov,2017).

- 寡核苷酸合成:该化合物的衍生物 Ctmp 显示出在快速寡核苷酸合成中保护 2'-羟基功能的潜力,这与遗传和 RNA 研究相关 (Reese、Serafinowska 和 Zappia,1986).

- 抗菌活性:它用于合成含有嘧啶和异吲哚二酮的苄基哌嗪,显示出有希望的抗菌活性,表明其在药物研究中的潜力 (Merugu、Ramesh 和 Sreenivasulu,2010).

- 核磁共振光谱研究:其衍生物的高分辨率核磁共振光谱提供了对 4-苄基-4-羟基哌啶中苄基构象的见解,有助于理解分子结构和行为 (Manimekalai、Maruthavanan、Selvaraju 和 Alkorta,2007).

晶体结构和材料科学

- 晶体学:其加合物的晶体结构,例如 (4-氯苯基)(4-羟基哌啶-1-基)甲甲酮,已得到研究,提供了分子取向和氢键模式的关键信息,这在晶体工程和药物设计中很重要 (Revathi、Jonathan、Sevi、Dhanalakshmi 和 Usha,2015).

聚合物和先进材料

- 星形聚合物合成:该化合物的衍生物用于合成用于制备星形聚合物的烷氧胺,显示了其在先进聚合物化学中的应用 (Miura 和 Yoshida,2002).

其他化学合成应用

- 光谱分析和结构研究:该化合物还参与合成 2-羟基-1-芳基-2-(吲哚-3'-基)乙-1-酮,光谱和结构研究提供了对其化学行为和潜在应用的见解 (Shtamburg、Shtamburg、Anishchenko、Mazepa、Kravchenko 和 Shishkina,2018).

- 电化学合成:它用于新型苯哌嗪衍生物的电化学合成,展示了其在开发环保且高效的合成方法中的作用 (Nematollahi 和 Amani,2011).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

1-[4-(4-hydroxypiperidin-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(15)11-2-4-12(5-3-11)14-8-6-13(16)7-9-14/h2-5,13,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRDRCRLHRQMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408542 | |

| Record name | 4'-(4-HYDROXYPIPERIDIN-1-YL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one | |

CAS RN |

10342-87-7 | |

| Record name | 4'-(4-HYDROXYPIPERIDIN-1-YL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

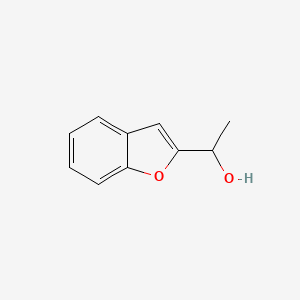

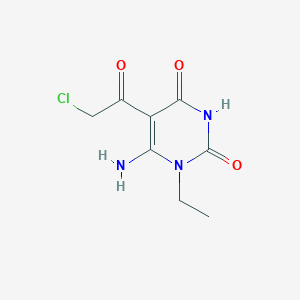

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)